C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1965309-35-6
VCID: VC2898962
InChI: InChI=1S/C6H14N2O.2ClH/c1-8-2-3-9-5-6(8)4-7;;/h6H,2-5,7H2,1H3;2*1H
SMILES: CN1CCOCC1CN.Cl.Cl
Molecular Formula: C6H16Cl2N2O
Molecular Weight: 203.11 g/mol

C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride

CAS No.: 1965309-35-6

Cat. No.: VC2898962

Molecular Formula: C6H16Cl2N2O

Molecular Weight: 203.11 g/mol

* For research use only. Not for human or veterinary use.

C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride - 1965309-35-6

Specification

CAS No. 1965309-35-6
Molecular Formula C6H16Cl2N2O
Molecular Weight 203.11 g/mol
IUPAC Name (4-methylmorpholin-3-yl)methanamine;dihydrochloride
Standard InChI InChI=1S/C6H14N2O.2ClH/c1-8-2-3-9-5-6(8)4-7;;/h6H,2-5,7H2,1H3;2*1H
Standard InChI Key NZACPOBIHPMAKK-UHFFFAOYSA-N
SMILES CN1CCOCC1CN.Cl.Cl
Canonical SMILES CN1CCOCC1CN.Cl.Cl

Introduction

Chemical Properties and Structure

Basic Identification

C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride is characterized by specific chemical identifiers that define its molecular structure and properties. The following table provides the essential identifying information for this compound:

ParameterValue
CAS Number1965309-35-6
Molecular FormulaC6H16Cl2N2O
Molecular Weight203.11 g/mol
IUPAC Name(4-methylmorpholin-3-yl)methanamine;dihydrochloride
Standard InChIInChI=1S/C6H14N2O.2ClH/c1-8-2-3-9-5-6(8)4-7;;/h6H,2-5,7H2,1H3;2*1H
Standard InChIKeyNZACPOBIHPMAKK-UHFFFAOYSA-N
SMILESCN1CCOCC1CN.Cl.Cl
Canonical SMILESCN1CCOCC1CN.Cl.Cl
PubChem Compound131637145

These identifiers provide researchers with the necessary information to accurately identify and work with this compound in laboratory settings.

Structural Characteristics

The molecular structure of C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride features a morpholine ring as its central scaffold. Morpholine is a heterocyclic amine containing both oxygen and nitrogen atoms in a six-membered ring. The compound has two key modifications to this basic structure: a methyl group attached at the 4-position and a methylamine group at the 3-position of the morpholine ring. The dihydrochloride salt formation indicates that both nitrogen atoms in the molecule are protonated, with chloride ions serving as counterions.

This unique structural arrangement contributes to the compound's chemical behavior and potential applications. The rigid morpholine framework positions the functional groups in specific spatial orientations, which can be particularly important for molecular recognition processes in biological systems or catalytic applications.

Synthesis Methods

Reaction Mechanisms

The reaction mechanisms involved in synthesizing C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride would follow fundamental organic chemistry principles related to the functionalization of heterocyclic compounds. Key mechanistic considerations would include:

  • Regioselectivity in the functionalization of the morpholine ring

  • Control of stereochemistry at the 3-position if applicable

  • Optimization of conditions to minimize side reactions and maximize yield

The electron-rich nature of the morpholine nitrogen would influence the reactivity pattern of the ring, potentially directing certain reactions to specific positions. The presence of the methyl group at the 4-position would also create steric and electronic effects that could impact reactivity at neighboring positions.

Applications and Uses

Pharmaceutical Applications

Morpholine derivatives such as C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride often serve critical roles in pharmaceutical development. The compound's structure, featuring a rigid morpholine scaffold with specific functional groups, makes it potentially valuable in medicinal chemistry.

In pharmaceutical contexts, this compound might function as:

  • A building block for the synthesis of more complex drug candidates

  • A pharmacophore element contributing to specific binding interactions

  • A structural component designed to modulate drug properties such as solubility or metabolic stability

The nitrogen atoms provide potential hydrogen bond acceptor and donor sites when in the appropriate protonation state, while the oxygen in the morpholine ring can serve as an additional hydrogen bond acceptor. These features can be crucial for interactions with biological targets.

Role in Chemical Research

In research settings, C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride and related compounds are valuable for investigating various chemical phenomena. Researchers may utilize this compound to study:

  • Structure-activity relationships of morpholine-containing molecules

  • Novel synthetic methodologies for heterocycle functionalization

  • Reactivity patterns of substituted morpholines

  • Conformational analysis of complex ring systems

The well-defined structure of this compound makes it useful as a model system for exploring fundamental chemical principles and developing new synthetic approaches.

Use as Chemical Intermediates

One of the most significant applications of C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride is as an intermediate in the synthesis of more complex chemical entities. The functional groups present in the molecule provide multiple reactive sites that can be elaborated to create diverse chemical structures.

The compound may serve as a precursor for:

  • More complex pharmaceutical candidates

  • Specialty chemicals for various industrial applications

  • Chemical probes for biological research

  • Components of larger molecular assemblies with specific functions

The presence of the primary amine group makes this compound particularly versatile as a nucleophile in various transformations, including acylation, alkylation, and condensation reactions.

Research Findings and Developments

Investigations involving related morpholine derivatives have examined:

  • Their utility as scaffolds in medicinal chemistry programs

  • Structure-activity relationships in biological systems

  • Novel synthetic methodologies utilizing morpholine-based intermediates

  • Applications in catalysis and materials science

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